(5-fluoro-1-methyl-1H-indol-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
(5-fluoro-1-methyl-1H-indol-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-1-methyl-1H-indol-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and piperazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include fluorinating agents, methylating agents, and methoxyphenyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-fluoro-1-methyl-1H-indol-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the indole or piperazine rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
(5-fluoro-1-methyl-1H-indol-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5-fluoro-1-methyl-1H-indol-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar fluorinated aromatic structures, used as a precursor in polymer synthesis.
4-Methoxyphenethylamine: A compound with a methoxyphenyl group, studied for its biological activities.
Uniqueness
(5-fluoro-1-methyl-1H-indol-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone is unique due to its combination of an indole and piperazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H22FN3O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(5-fluoro-1-methylindol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22FN3O2/c1-23-17-8-7-16(22)13-15(17)14-19(23)21(26)25-11-9-24(10-12-25)18-5-3-4-6-20(18)27-2/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
AZQHKIYHLMSLNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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